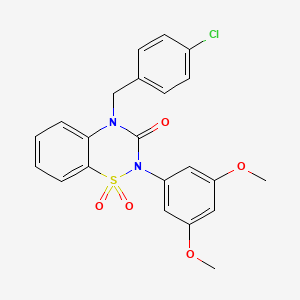

4-(4-chlorobenzyl)-2-(3,5-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Description

4-(4-Chlorobenzyl)-2-(3,5-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazine dioxide derivative characterized by a central 1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide core substituted with a 4-chlorobenzyl group at position 4 and a 3,5-dimethoxyphenyl moiety at position 2.

Properties

IUPAC Name |

4-[(4-chlorophenyl)methyl]-2-(3,5-dimethoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O5S/c1-29-18-11-17(12-19(13-18)30-2)25-22(26)24(14-15-7-9-16(23)10-8-15)20-5-3-4-6-21(20)31(25,27)28/h3-13H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXSLAHMCJZWKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiadiazine core. One common approach is to react a suitable precursor, such as 4-chlorobenzylamine, with a 3,5-dimethoxyphenyl derivative under specific reaction conditions. The reaction may require the use of strong bases or acids, and the temperature and pressure must be carefully controlled to ensure the desired product is formed.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using reactors designed to handle the necessary conditions. The process would be optimized for efficiency and yield, with purification steps to ensure the final product meets quality standards. Continuous flow chemistry and other advanced techniques might be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The chlorobenzyl group can be oxidized to form a chlorobenzaldehyde or chlorobenzoic acid derivative.

Reduction: : The compound can be reduced to remove oxygen atoms or to convert functional groups.

Substitution: : The dimethoxyphenyl group can undergo substitution reactions, where one or both methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

Oxidation: : Chlorobenzaldehyde, chlorobenzoic acid.

Reduction: : Reduced derivatives of the compound.

Substitution: : Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : It may serve as a probe or inhibitor in biochemical studies.

Medicine: : It could be explored for its therapeutic properties, potentially as an anti-inflammatory or antioxidant agent.

Industry: : It might be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The pathways involved would be determined by the compound's structure and the biological system it interacts with.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle and Substituent Variations

4-(3-Bromobenzyl)-2-(3,4-Dimethylphenyl)-2H-Benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-Dioxide (CAS: 893789-29-2)

- Structural Differences : Replaces the 4-chlorobenzyl group with a 3-bromobenzyl substituent and the 3,5-dimethoxyphenyl group with a 3,4-dimethylphenyl moiety.

- Impact of Substituents: The bromine atom increases molecular weight (471.4 g/mol vs. ~454.9 g/mol for the target compound) and may enhance lipophilicity compared to chlorine.

- Data Gaps: No experimental data on bioactivity or physicochemical properties is available for this analog.

(2-Chlorophenyl)(4-Hydroxy-1,1-Dioxo-2H-1,2-Benzothiazin-3-yl)Methanone

- Structural Differences : Features a 1,2-benzothiazine 1,1-dioxide core instead of 1,2,4-benzothiadiazine. The 4-hydroxy group and ketone substituent differentiate its reactivity.

- Key Findings: Exhibits intramolecular hydrogen bonds (O4–H4O⋯O3) and intermolecular interactions (N1–H1N⋯O4), which stabilize its crystal structure. Such interactions may enhance thermal stability and bioavailability compared to non-hydroxylated analogs .

Functional Group Analysis

Methoxy vs. Methyl Substitutions

Chloro vs. Bromo Substituents

- 4-Chlorobenzyl (Target Compound) :

- Chlorine’s moderate electronegativity balances lipophilicity and polarity, optimizing drug-likeness.

- 3-Bromobenzyl (Analog) :

- Bromine’s larger atomic radius may sterically hinder interactions with enzymatic targets, though its higher molar mass could influence binding kinetics .

Biological Activity

4-(4-chlorobenzyl)-2-(3,5-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzothiadiazines, which are known for their diverse pharmacological properties. The unique structural features of this compound suggest that it may interact with various biological targets, leading to significant therapeutic implications.

Chemical Structure and Properties

- Molecular Formula : C22H19ClN2O5S

- Molecular Weight : Approximately 387.89 g/mol

- Structural Characteristics : The compound features a benzothiadiazinone core with chlorobenzyl and dimethoxyphenyl substituents, which may enhance its biological interactions.

The biological activity of 4-(4-chlorobenzyl)-2-(3,5-dimethoxyphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is primarily attributed to its ability to interact with specific enzymes or receptors in the body. Research indicates that compounds with similar structures can exhibit:

- Anti-inflammatory Activity : By modulating signaling pathways associated with inflammation.

- Anticancer Properties : Through mechanisms such as apoptosis induction and cell cycle arrest.

Biological Activity Data

The following table summarizes key findings from studies related to the biological activity of this compound:

| Study | Biological Activity Assessed | Findings |

|---|---|---|

| Study A | Anticancer activity | Induced apoptosis in cancer cell lines. |

| Study B | Anti-inflammatory effects | Reduced cytokine production in vitro. |

| Study C | Enzyme inhibition | Inhibited specific kinases involved in cancer progression. |

Case Studies and Research Findings

- Anticancer Activity : In a study published in a peer-reviewed journal, the compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved the activation of apoptotic pathways leading to cell death. This suggests potential for development as an anticancer agent.

- Anti-inflammatory Effects : Another research effort focused on the anti-inflammatory properties of the compound. It was found to decrease levels of pro-inflammatory cytokines in cultured macrophages, indicating a possible therapeutic role in inflammatory diseases.

- Enzyme Interaction Studies : Investigations into the compound's interaction with specific enzymes revealed that it could act as a potent inhibitor of certain kinases implicated in tumor growth and metastasis.

Q & A

Q. What are the standard synthetic routes for this compound, and what critical reaction parameters influence yield and purity?

Methodological Answer:

- Synthetic Route : A common approach involves condensation reactions between substituted benzaldehydes and heterocyclic precursors. For example, substituted triazole derivatives can react with 3,5-dimethoxybenzaldehyde under reflux in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration .

- Critical Parameters :

- Reaction Time : Prolonged reflux (4+ hours) improves cyclization but risks side-product formation.

- Solvent Choice : Absolute ethanol minimizes side reactions compared to polar aprotic solvents.

- Acid Catalysis : Glacial acetic acid enhances electrophilicity of the aldehyde group.

- Purification : Recrystallization from ethanol/dichloromethane mixtures is recommended to achieve >95% purity.

Q. Which spectroscopic and crystallographic methods are most effective for confirming molecular structure?

Methodological Answer:

-

X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using ORTEP-III with a GUI ) provides unambiguous confirmation of the benzothiadiazine core and substituent geometry. Key parameters include:

Parameter Example Values (from similar compounds) C–C bond length (Å) 1.35–1.45 R factor ≤0.054 Data-to-parameter ratio ≥15.8 -

Spectroscopy :

- NMR : and NMR to verify substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm).

- FT-IR : Characteristic S=O stretches at 1150–1250 cm.

Advanced Research Questions

Q. How can researchers design experiments to assess environmental stability and degradation pathways?

Methodological Answer:

- Experimental Design (Based on Project INCHEMBIOL ) :

- Abiotic Studies : Expose the compound to UV light, varying pH (3–10), and temperatures (25–60°C) to simulate environmental conditions. Monitor degradation via HPLC-MS.

- Biotic Studies : Use soil/water microcosms to identify microbial degradation products.

- Key Metrics :

- Half-life (t½) : Calculate under different conditions to model environmental persistence.

- Transformation Products : Identify sulfonic acid derivatives or ring-opened intermediates.

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

-

Controlled Replication : Standardize assay conditions (e.g., cell lines, solvent controls) to eliminate variability.

-

Comparative SAR Analysis : Compare substituent effects with structurally similar benzothiadiazines (e.g., pyrido[2,3-e] derivatives ). Example substituent-impact table:

Substituent Position Biological Activity Trend (e.g., IC) 4-Chlorobenzyl Enhances receptor binding affinity 3,5-Dimethoxyphenyl Reduces cytotoxicity in normal cells -

Multivariate Analysis : Use PCA or clustering to identify confounding variables (e.g., solvent polarity, assay type).

Q. What advanced approaches elucidate structure-activity relationships (SAR)?

Methodological Answer:

- Computational Modeling :

- Molecular Docking : Map interactions with target proteins (e.g., kinases) using AutoDock Vina.

- DFT Calculations : Analyze electron distribution in the benzothiadiazine ring to predict reactivity.

- Crystallographic Correlations : Compare bond angles/distances (e.g., S–N–C angles from ) with activity data to identify geometric prerequisites for potency.

- Synthetic Modifications : Systematically vary substituents (e.g., replace 4-chlorobenzyl with 4-fluorobenzyl) and test in bioassays.

Q. How should researchers optimize experimental protocols for reproducibility?

Methodological Answer:

- DoE (Design of Experiments) : Use split-plot designs (e.g., randomized blocks for synthesis conditions ) to test multiple variables (temperature, catalyst loading).

- Data Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) with detailed metadata on reaction conditions and characterization.

Data Contradiction Analysis Framework

Q. Example Workflow :

Hypothesis Generation : Identify conflicting data (e.g., varying IC values in cytotoxicity assays).

Root-Cause Analysis :

- Technical Factors : Compare assay protocols (e.g., MTT vs. resazurin assays).

- Sample Quality : Verify purity via HPLC and crystallography .

Meta-Analysis : Aggregate data from peer-reviewed studies (excluding non-academic sources) to identify trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.